Acid Black 24
CAS No.: 3071-73-6
Cat. No.: VC0523680
Molecular Formula: C36H25N5NaO6S2
Molecular Weight: 710.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3071-73-6 |
---|---|
Molecular Formula | C36H25N5NaO6S2 |
Molecular Weight | 710.7 g/mol |
IUPAC Name | disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
Standard InChI | InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |
Standard InChI Key | QLSIPNJOWGWIBB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Acid Black 24 belongs to the bis-azo dye class, featuring two azo (–N=N–) groups in its molecular structure. Its chemical formula is , with a molecular weight of 731.71 g/mol . The dye exists as a blue-black powder that dissolves in water to produce red-light blue or black solutions and in ethanol to yield navy-blue solutions . Its solubility profile includes slight solubility in acetone and insolubility in non-polar organic solvents .
Key Physicochemical Characteristics
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Thermal Stability: Stable under acidic conditions but degrades in alkaline environments .
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Light Fastness: Scores 6 on the ISO scale, indicating moderate resistance to fading under UV exposure .
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Solubility:
Table 1: Fastness Properties of Acid Black 24
Property | ISO Rating | AATCC Rating |
---|---|---|
Light Fastness | 6 | 5 |
Wash Fastness (Soaping) | 2–3 | 3–4 |
Perspiration Fastness | 4–5 | 4 |
These properties make Acid Black 24 suitable for applications requiring moderate durability, such as wool blend fabrics .
Synthesis and Manufacturing
The production of Acid Black 24 involves a multi-step diazotization and coupling process:
Step 1: Diazotization of 5-Amino-1-Naphthalenesulfonic Acid
The primary amine group of 5-amino-1-naphthalenesulfonic acid reacts with sodium nitrite () in hydrochloric acid () at 0–5°C to form a diazonium salt .
Step 2: Coupling with Naphthalen-1-Amine
The diazonium salt undergoes coupling with naphthalen-1-amine in an alkaline medium, forming an intermediate azo compound .
Step 3: Secondary Diazotization and Coupling
The intermediate is diazotized again and coupled with 8-(phenylamino)naphthalen-1-ol to yield the final bis-azo structure .
Industrial-Scale Production
Manufacturers optimize reaction conditions (pH, temperature, and stoichiometry) to achieve yields exceeding 85%. Automated continuous-flow systems enhance consistency and reduce byproducts .
Industrial Applications
Acid Black 24 is predominantly used in textile dyeing, with additional applications in leather and paper manufacturing .
Textile Dyeing Methods
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Exhaust Dyeing:
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Pad Dyeing:
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Printing:
Table 2: Application Performance Across Substrates
Substrate | Optimal pH | Temperature (°C) | Color Fastness |
---|---|---|---|
Wool | 3–4 | 95–100 | 4–5 (ISO) |
Silk | 4–5 | 80–90 | 3–4 (ISO) |
Nylon | 5–6 | 70–80 | 4 (ISO) |
Environmental Impact and Biodegradation
Azo dyes like Acid Black 24 pose environmental risks due to their persistence and potential toxicity.
Microbial Decolorization
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Bacillus halodurans: Achieves 90% decolorization within 6 hours at pH 9 and 5% NaCl .
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Pseudomonas aeruginosa: Exhibits similar efficiency under aerobic conditions .
Mechanism: Laccase enzymes cleave azo bonds (–N=N–), converting them to gas or .
Table 3: Biodegradation Efficiency
Microorganism | Decolorization (%) | Time (h) | Conditions |
---|---|---|---|
Bacillus halodurans | 90 | 6 | pH 9, 5% NaCl |
Pseudomonas aeruginosa | 85–90 | 8 | pH 7, 30°C |
Toxicological Profile
Acute Toxicity
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Oral LD50 (Mice): >5,000 mg/kg, indicating low acute toxicity .
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Dermal Absorption: 0.65 µg/cm² in non-oxidative formulations, suggesting minimal skin penetration .
Chronic Exposure Risks
Prolonged exposure may lead to bioaccumulation of aromatic amines, which are potential carcinogens .
Comparative Analysis with Similar Dyes
Acid Black 1:
Acid Black 210:
Recent Research Innovations
Molecularly Imprinted Polymers (MIPs)
MIPs synthesized with ethylene glycol cross-linkers show 95% adsorption efficiency for Acid Black 24 in wastewater .
Photocatalytic Degradation
TiO₂ nanoparticles under UV light achieve 80% degradation within 2 hours, offering a green remediation strategy .
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